molecular formula C7H15NO B1347072 Glycidyldiethylamine CAS No. 2917-91-1

Glycidyldiethylamine

Cat. No. B1347072
CAS RN: 2917-91-1
M. Wt: 129.2 g/mol
InChI Key: SBIDUCNDVPSWQT-UHFFFAOYSA-N
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Patent
US04251626

Procedure details

In a three neck flask was placed 102 g (1.1 mols) of epichlorohydrin and while stirring vigorously, 73 g (1 mol) of diethylamine was added dropwise to epichlorohydrin together with a small amount (1/10 mol of the amine) of water at temperatures below 25° C. Thereafter, the mixture was stirred for 5 hours at 30° to 35° C. Then, an aqueous 35 to 40% solution of 1.7 mols of sodium hydroxide was added dropwise to the mixture at 25° to 30° C. followed by stirring vigorously. Thereafter, the mixture was further stirred for 3 hours at the same temperature as above. Then, after cooling the mixture, 200 ml of water was added to the reaction mixture to dissolve the salts formed and after further adding 300 ml of ether to the mixture and shaking them, the resultant mixture was allowed to stand, thereby the reaction mixture was separated into two phases. The organic phase thus formed was collected and dried with the addition of granular potassium hydroxide. Then, ether was distilled away and the residue was distilled under reduced pressure in N2 stream to provide 77 g of diethylglycidylamine having a boiling point of 50° to 52° C./13 mmHg).
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
10 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7].O.[OH-].[Na+]>CCOCC>[CH2:6]([N:8]([CH2:9][CH3:10])[CH2:1][CH:3]1[O:5][CH2:4]1)[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
amine
Quantity
10 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.7 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Thereafter, the mixture was stirred for 5 hours at 30° to 35° C
Duration
5 h
STIRRING
Type
STIRRING
Details
by stirring vigorously
STIRRING
Type
STIRRING
Details
Thereafter, the mixture was further stirred for 3 hours at the same temperature as above
Duration
3 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
shaking them
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated into two phases
CUSTOM
Type
CUSTOM
Details
The organic phase thus formed
CUSTOM
Type
CUSTOM
Details
was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with the addition of granular potassium hydroxide
DISTILLATION
Type
DISTILLATION
Details
Then, ether was distilled away
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure in N2 stream

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC1CO1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.